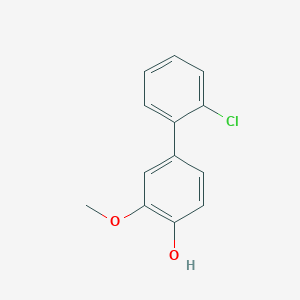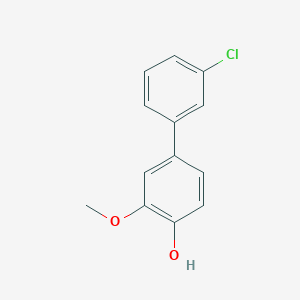
4-(2,6-Difluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% (4-DFP-2MP) is a fluorinated phenol compound with a wide range of applications in the scientific research community. It is a colorless solid at room temperature, and is soluble in water, alcohol, and other organic solvents. This compound is used in a variety of research applications, such as synthetic organic chemistry, biology, and biochemistry.
Scientific Research Applications
4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is used in a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and anti-inflammatory drugs. It is also used in the synthesis of organic fluorinated compounds, such as fluorinated polymers, dyes, and surfactants. Additionally, 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is used as a reagent in organic synthesis, and is used in the synthesis of various other organic molecules.
Mechanism of Action
4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is a fluorinated phenol compound, and its mechanism of action is based on the presence of the fluorine atoms. The fluorine atoms are responsible for the strong electron-withdrawing effect of the compound, which makes it an effective reagent in organic synthesis. The electron-withdrawing effect of the fluorine atoms also makes the compound useful in the synthesis of various pharmaceuticals, as it can be used to control the reactivity of the molecules.
Biochemical and Physiological Effects
4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is a relatively new compound, and thus there is limited information available on its biochemical and physiological effects. However, it has been shown to have some potential biological effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95%. Additionally, 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% has been shown to have antifungal activity, and has been shown to possess some antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is its high solubility in a variety of organic solvents. This makes it easy to use in a variety of laboratory experiments. Additionally, the electron-withdrawing effect of the fluorine atoms makes it an effective reagent in organic synthesis. However, there are some limitations to the use of 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, the compound is relatively unstable and can decompose at higher temperatures. Additionally, the compound is toxic and should be handled with care.
Future Directions
The potential applications of 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% are still being explored, and there are many potential future directions for research. One potential direction is the development of new pharmaceuticals based on the compound. Additionally, 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% could be used in the synthesis of new organic fluorinated compounds, such as polymers, dyes, and surfactants. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, and to develop new methods of synthesis. Finally, further research could be done to explore the potential applications of 4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% in other areas, such as materials science and nanotechnology.
Synthesis Methods
4-(2,6-Difluorophenyl)-2-methoxyphenol, 95% is synthesized by the reaction of 2,6-difluorophenol and 2-methoxy-p-toluenesulfonamide in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-85 °C, and the reaction time is around 3 hours. The yield of the product is typically around 95%.
properties
IUPAC Name |
4-(2,6-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)13-9(14)3-2-4-10(13)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMCIVGXZBPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685533 |
Source


|
| Record name | 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-53-0 |
Source


|
| Record name | 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














